(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
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Overview
Description
(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.
Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions.
Formation of the enamide linkage: The final step involves coupling the pyrazole derivative with the chlorophenyl morpholine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide: shares similarities with other compounds containing pyrazole, cyano, and morpholine groups.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-12-16(13(2)24-23-12)9-14(11-21)19(26)22-17-10-15(20)3-4-18(17)25-5-7-27-8-6-25/h3-4,9-10H,5-8H2,1-2H3,(H,22,26)(H,23,24)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDQWGZCOHQWFM-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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